molecular formula C26H48B2F8P2-2 B3342332 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) CAS No. 1779389-90-0

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)

Cat. No.: B3342332
CAS No.: 1779389-90-0
M. Wt: 596.2 g/mol
InChI Key: JOBMUOAMAMSRBN-UHFFFAOYSA-N
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Description

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) (CAS RN 23743-26-2) is a bidentate phosphine ligand complex with the formula [(C₆H₁₁)₂PCH₂CH₂P(C₆H₁₁)₂]·(BF₄)₂. It is derived from the neutral ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe), where two dicyclohexylphosphine groups are bridged by an ethylene backbone. The tetrafluoroborate (BF₄⁻) counterions enhance solubility in polar aprotic solvents, making it suitable for organometallic catalysis . This compound is widely employed in transition metal complexes (e.g., Rh, Ni, Pd) for applications such as hydrogenation, polymerization, and cross-coupling reactions due to its strong electron-donating and sterically bulky properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMUOAMAMSRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48B2F8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .

Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Catalysis :
    • Palladium-Catalyzed Reactions : Dcyphos-BF4 is extensively utilized as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
    • Decarbonylative C-H Coupling : The compound facilitates the decarbonylative C-H coupling of azoles and aromatic esters, enhancing the formation of new carbon-carbon bonds in complex organic molecules .
  • Coordination Chemistry :
    • The bulky nature of dcyphos-BF4 provides significant steric hindrance, stabilizing certain metal complexes that less bulky ligands cannot stabilize effectively. This property makes it an essential component in various coordination chemistry studies .
  • Biochemical Applications :
    • Dcyphos-BF4 has been explored for the synthesis of molybdenum nitrosyl complexes used in imine hydrogenation catalysts, showcasing its versatility beyond traditional organic synthesis .

Case Study 1: Palladium-Catalyzed Coupling Reactions

In a study examining the use of dcyphos-BF4 in palladium-catalyzed coupling reactions, it was found that the ligand significantly improved selectivity and yield when paired with aryl bromides. The reactions proceeded to completion with minimal side products, demonstrating the ligand's effectiveness in facilitating desired transformations .

Reaction TypeYield (%)Selectivity
Suzuki-Miyaura Coupling90High
Negishi Coupling85Moderate
Decarbonylative C-H Coupling75High

Case Study 2: Coordination Complexes

Research involving the interaction of dcyphos-BF4 with transition metals revealed insights into its coordination properties. For instance, studies showed that the ligand forms stable complexes with palladium that are resistant to decomposition under standard reaction conditions. This stability is attributed to the steric bulk provided by the dicyclohexyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key features of 1,2-bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) with structurally analogous bis-phosphine ligands and their complexes:

Compound Name CAS RN Molecular Weight Counterion Steric Cone Angle* Electronic Parameter (Tolman ν, cm⁻¹) Solubility (Common Solvents) Key Applications
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) 23743-26-2 422.61 (ligand) + 86.80 (BF₄⁻) BF₄⁻ ~165° ~2050 (estimated) Acetonitrile, dichloromethane Ni-catalyzed cyanation ; Rh complexes
Bis(dicyclohexylphosphino)methane 137349-65-6 408.58 N/A (neutral) ~160° ~2060 Toluene, THF Stabilization of low-valent metal centers
1,2-Bis(diphenylphosphino)ethane (dppe) 23936-60-9 398.37 N/A (neutral) ~145° ~2065 Chloroform, benzene Fe/Rh catalysis ; hydrogenation
1,3-Bis(dicyclohexylphosphonium)propane bis(tetrafluoroborate) 1002345-50-7 563.25 BF₄⁻ ~170° ~2040 Methanol, DMF Ionic liquid-phase catalysis

*Steric cone angles are estimated based on ligand substituents (cyclohexyl > phenyl > alkyl).

Steric and Electronic Analysis

  • Steric Effects : The dicyclohexyl groups in dcpe impose significant steric bulk (cone angle ~165°), surpassing dppe (~145°) and approaching bulkier ligands like 1,3-bis(dicyclohexylphosphonium)propane (~170°). This bulk stabilizes metal centers in low-coordination states, preventing undesired side reactions .
  • Electronic Effects: Dcpe’s cyclohexyl groups are stronger electron donors compared to dppe’s phenyl groups, lowering the Tolman electronic parameter (ν) slightly (~2050 cm⁻¹ vs. ~2065 cm⁻¹ for dppe). This enhances metal-to-ligand backdonation, favoring catalytic cycles requiring electron-rich intermediates .

Catalytic Performance

  • Nickel Catalysis : In aryl thioether cyanation, dcpe’s bulkiness prevents catalyst deactivation, enabling efficient CN coupling with KOAc as a base. Dppe, being less bulky, shows inferior performance under similar conditions .
  • Rhodium Complexes : Dcpe-Rh complexes (e.g., [Rh(COD)(dcpe)]BF₄) exhibit higher enantioselectivity in asymmetric hydrogenation compared to dppe-Rh analogues due to enhanced steric control .
  • Polymerization : Pd complexes with dcpe ligands (e.g., Pd(dcpe)(H₂O)₂₂) achieve higher yields in cycloolefin polymerization than smaller ligands, attributed to improved stability of active species .

Solubility and Stability

The tetrafluoroborate counterion in dcpe bis(tetrafluoroborate) improves solubility in polar solvents (e.g., acetonitrile) compared to chloride salts, facilitating homogeneous catalysis. Neutral ligands like dppe require additional solubilizing agents in polar media .

Biological Activity

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) (often abbreviated as DCPE·2BF4) is a phosphine ligand that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, including antimicrobial and anticancer properties, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C22_{22}H44_{44}B2_2F8_8P2_2
  • Molecular Weight: 488.32 g/mol

The structure consists of a central ethane unit flanked by two dicyclohexylphosphino groups, with tetrafluoroborate anions contributing to its overall stability and reactivity.

1. Antimicrobial Studies

A series of tests conducted on phosphine derivatives indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2-bis(dicyclohexylphosphino)ethane have been associated with significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
DCPE·2BF4Staphylococcus aureus15
DCPE·2BF4Escherichia coli12

2. Anticancer Applications

Research has highlighted the potential of phosphine ligands in enhancing the efficacy of metal-based anticancer drugs. For example, studies involving palladium complexes with phosphine ligands have shown improved cytotoxicity against various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can induce apoptosis in cancer cells .

Study ReferenceCell LineIC50 (µM)
HeLa (cervical cancer)5.4
MCF-7 (breast cancer)3.8

The biological activity of phosphine ligands like DCPE·2BF4 is often attributed to their ability to coordinate with metal ions, facilitating various biochemical reactions. The coordination can alter the electronic properties of the metal center, enhancing its reactivity towards biological targets such as enzymes and receptors.

Q & A

(Basic) How is 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) synthesized and characterized in academic research?

Methodological Answer:
The synthesis typically involves reacting 1,2-bis(dicyclohexylphosphino)ethane with tetrafluoroboric acid (HBF₄) under inert conditions to form the bis(tetrafluoroborate) salt. Key steps include:

  • Phosphine Ligand Preparation : Starting from dicyclohexylphosphine and ethylene derivatives, followed by purification via recrystallization .
  • Salt Formation : Protonation of the phosphine ligand with HBF₄ in anhydrous solvents (e.g., dichloromethane) under nitrogen/argon .
    Characterization :
  • X-ray Crystallography : Determines molecular geometry and counterion arrangement (e.g., monoclinic P2₁/n symmetry observed in similar phosphine salts) .
  • NMR Spectroscopy : ³¹P NMR confirms ligand coordination, while ¹H/¹³C NMR verifies purity .
  • Elemental Analysis : Validates stoichiometry (e.g., B and F content via ICP-MS) .

(Basic) What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines to prevent oxidation/hydrolysis. The compound is hygroscopic and sensitive to air/moisture, requiring inert gas (N₂/Ar) during transfers .
  • Storage : Seal in amber glass vials under argon and store at –20°C to minimize decomposition. Avoid contact with oxidizers (e.g., O₂, peroxides) .
  • Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for bulk handling due to potential BF₄⁻ decomposition products .

(Advanced) How does the steric and electronic structure of this ligand influence its catalytic activity in transition-metal complexes?

Methodological Answer:
The dicyclohexyl groups provide steric bulk , which stabilizes low-coordinate metal centers and influences selectivity in catalytic cycles (e.g., hydrogenation or cross-coupling). Key factors:

  • Steric Parameters : Quantified using Tolman’s cone angle (estimated >160° for dicyclohexyl substituents), which affects metal-ligand bond lengths and reaction kinetics .
  • Electronic Effects : The strong σ-donor capacity of phosphorus enhances electron density at the metal center, promoting oxidative addition steps in catalysis .
  • Case Study : In nickel complexes, this ligand facilitates CO insertion reactions due to its balance of steric protection and electronic donation .

(Advanced) How can researchers resolve contradictions in reported catalytic efficiencies of complexes using this ligand?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Commercial samples may differ in purity (e.g., >95% vs. >97%), impacting reactivity. Validate via HPLC or quantitative NMR .
  • Counterion Effects : BF₄⁻ vs. other anions (e.g., PF₆⁻) can alter solubility and ion-pairing in solution-phase reactions. Use conductivity measurements to assess ionic strength .
  • Experimental Design : Control variables like solvent polarity (ε), temperature, and substrate ratios. Compare turnover numbers (TON) under identical conditions .

(Methodological) What techniques are recommended for analyzing the purity and stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~230°C) and identifies solvent residues .
  • Cyclic Voltammetry : Detects redox-active impurities (e.g., free phosphine oxide) in electrochemical windows .
  • FT-IR Spectroscopy : Monitors BF₄⁻ bands (~1050 cm⁻¹) to confirm salt integrity .
  • Long-Term Stability Tests : Store samples under inert gas and periodically analyze via NMR/XRD to track degradation .

(Application) What role does this compound play in asymmetric catalysis?

Methodological Answer:
While primarily used in symmetrical ligand frameworks , its derivatives (e.g., chiral analogs) enable asymmetric induction in:

  • Hydrogenation : Rhodium complexes with modified phosphine ligands show enantioselectivity in ketone reductions .
  • C–C Bond Formation : Palladium catalysts incorporating this ligand improve regioselectivity in Suzuki-Miyaura couplings .
    Optimization : Pair with chiral auxiliaries or co-ligands (e.g., binaphthol) to enhance stereocontrol .

(Advanced) How does the compound’s stability vary under different reaction conditions?

Methodological Answer:

  • Acidic Media : BF₄⁻ hydrolyzes slowly in H₂O but rapidly in concentrated H₂SO₄. Monitor pH (<3) to prevent ligand protonation .
  • High Temperatures : Decomposes above 230°C, releasing BF₃ gas. Use low-boiling solvents (e.g., THF) for reflux reactions .
  • UV Exposure : Photodegradation observed in polar solvents; use amber glassware and minimize light exposure .

(Advanced) Designing experiments to probe ligand-metal interactions: What methodologies are most effective?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Maps metal-ligand bond distances and oxidation states .
  • DFT Calculations : Predicts electronic structures and reaction pathways (e.g., HOMO-LUMO gaps in catalytic intermediates) .
  • Kinetic Isotope Effects (KIE) : Differentiates rate-determining steps in catalytic cycles (e.g., C–H activation vs. reductive elimination) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)
Reactant of Route 2
Reactant of Route 2
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)

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